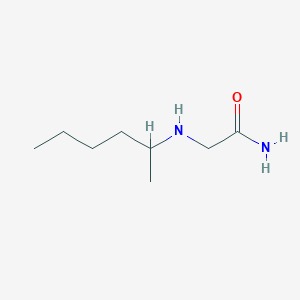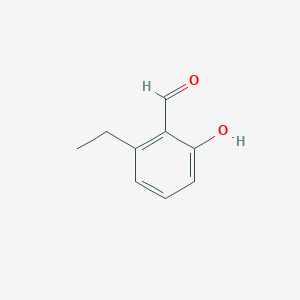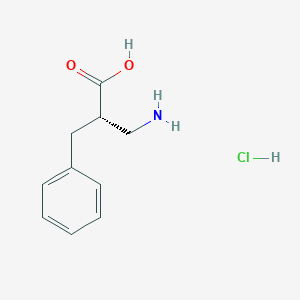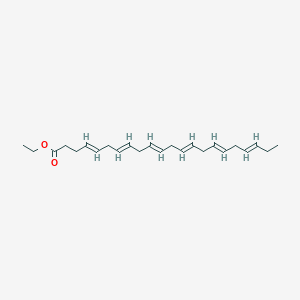
2,3,5,6-四氯联苯
描述
2,3,5,6-Tetrachlorobiphenyl is a chemical compound that is a type of polychlorinated biphenyl (PCB). It is also known as PCB 65 . The chemical formula for this compound is C₁₂H₆Cl₄ .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrachlorobiphenyl consists of a biphenyl where one of the phenyl groups is substituted by chlorines at positions 2, 3, 5, and 6 .科学研究应用
1. 环境修复和降解
研究表明,某些菌株能够共代谢降解多氯联苯 (PCB),如 2,3,4,5-四氯联苯。例如,无菌培养的 Ralstonia sp. SA-5 和 Pseudomonas sp. SA-6 表现出这些化合物的显着代谢,特别是在存在联苯补充物时,尽管它们不能利用四氯联苯作为生长底物。值得注意的是,Ralstonia sp. SA-5 特别有效,降解了约 70% 的 PCB,这表明这些菌株是报道的最通用的 PCB 代谢生物之一 (阿德布索耶等人,2008)。此外,关于特定细菌培养物在水性介质中将 2,3,4,5-四氯联苯还原脱氯为 2,3,5-三氯联苯的研究表明,转化率约为 90%,同位素分馏最小,表明微生物还原脱氯是处理受污染沉积物中 PCB 的可行方法 (德伦泽克等人,2001)。
2. 先进材料合成
四氯联苯化合物已用于先进材料的合成。例如,衍生物 1,4-二碘-2,3,5,6-四(对叔丁基苯基)苯用于合成具有两个低配位磷中心的化合物,从而产生了由空间位阻苯乙烯单元桥接的两个低配位磷中心的新型材料。由于其独特的化学性质,这些材料在各种应用中具有潜力 (沙阿等人,2000)。
3. 环境化学和毒理学
对多氯联苯 (PCB) 化合物的毒性研究,包括 2,2',5,5'-四氯联苯,非常重要,建立了它们的毒性与量子化学、物理化学和拓扑描述符等分子描述符之间的关系。此类研究为 PCB 的反应性和环境影响提供了至关重要的见解,有助于预测缺乏准确实验数据的 PCB 化合物的毒性 (艾迪,2020)。
4. 分析化学应用
多氯联苯 (PCB) 的电化学阻抗测定已通过使用创新材料得到增强。例如,据报道单壁碳纳米管/芘环糊精 (SWCNT/PyCD) 的混合物是一种有效的电化学阻抗传感器,用于测定 PCB,包括 3,3',4,4'-四氯联苯。这项工作展示了先进材料在提高环境污染物分析方法的灵敏度和选择性方面的潜力 (魏等人,2011)。
安全和危害
作用机制
Target of Action
The primary target of 2,3,5,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,5,6-Tetrachlorobiphenyl inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the circadian clock .
Biochemical Pathways
The major microbial biodegradation pathway of 2,3,5,6-Tetrachlorobiphenyl involves four specific enzymes: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are sequentially reported for the oxidative degradation of 2,3,5,6-Tetrachlorobiphenyl into chlorobenzoates and 2 .
Result of Action
The result of the action of 2,3,5,6-Tetrachlorobiphenyl is the disruption of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This can have significant impacts on various biological processes regulated by the circadian rhythm.
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrachlorobiphenyl. For instance, bacterial enrichment cultures developed with Baltimore Harbor (BH) sediments were found to reductively dechlorinate 2,3,5,6-Tetrachlorobiphenyl when incubated in a minimal estuarine medium containing short-chain fatty acids under anaerobic conditions with and without the addition of sediment . This suggests that the presence of certain environmental factors can enhance the degradation of 2,3,5,6-Tetrachlorobiphenyl.
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAYIQLVUNIICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074136 | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33284-54-7 | |
| Record name | PCB 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33284-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7XE9G6462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
